molecular formula C12H16FNO2 B13220048 2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid

2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid

Cat. No.: B13220048
M. Wt: 225.26 g/mol
InChI Key: RFFIBTBBCUVPLB-UHFFFAOYSA-N
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Description

2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid is a fluorinated amino acid derivative characterized by a 3-fluorobenzyl group attached to the amino moiety of 3-methylbutanoic acid. Fluorine’s electron-withdrawing effects may influence molecular interactions with biological targets, such as enzymes or transport proteins, making this compound of interest in medicinal chemistry and drug design .

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylamino]-3-methylbutanoic acid

InChI

InChI=1S/C12H16FNO2/c1-8(2)11(12(15)16)14-7-9-4-3-5-10(13)6-9/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)

InChI Key

RFFIBTBBCUVPLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NCC1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorobenzyl)valine typically involves the coupling of 3-fluorobenzyl bromide with valine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of (3-Fluorobenzyl)valine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: (3-Fluorobenzyl)valine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Fluorobenzyl)valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluorobenzyl)valine involves its interaction with biological molecules, particularly proteins and enzymes. The fluorobenzyl group can enhance binding affinity and selectivity towards specific molecular targets. The presence of the fluorine atom can also influence the compound’s electronic properties, affecting its reactivity and interactions within biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid with structurally related compounds, focusing on substituent effects, biological interactions, and synthetic pathways.

Structural Analogs with Carboxamide Substituents

2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid (2CA3MBA) and 2-benzamido-4-methylpentanoic acid-2-cyclohexyl carboxamide (2-BMCA) are carboxamide derivatives studied for their interactions with bovine serum albumin (BSA) using ultrasonic interferometry. Key differences include:

  • Substituent Effects: The 3-fluorobenzyl group in the target compound is replaced with a bulkier cyclohexylcarbamoyl-benzoyl group in 2CA3MBA.
  • Protein Interaction : Ultrasonic interferometry revealed that carboxamide derivatives exhibit distinct binding kinetics with BSA, likely due to variations in hydrophobicity and hydrogen-bonding capacity .
Compound Name Substituent Key Property Reference
This compound 3-Fluorobenzyl High lipophilicity, potential bioactivity N/A
2CA3MBA Cyclohexylcarbamoyl-benzoyl Steric hindrance, moderate BSA binding
2-BMCA Benzamido-cyclohexyl carboxamide Enhanced hydrophobicity

Ester Derivatives and Heterocyclic Precursors

Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate (3b) () is an ester derivative with a hydroxyphenyl group. Key distinctions include:

  • Reactivity: The ester group in 3b facilitates cyclization reactions (e.g., forming oxazoloquinolines), unlike the carboxylic acid group in the target compound .
  • Biological Relevance : Hydroxyphenyl substituents may confer antioxidant properties, whereas the fluorine in the target compound could enhance metabolic stability .

Hydroxy and Sulfur-Containing Analogs

  • 2-[(2-Formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid () contains a methylsulfanyl group, which increases lipophilicity but may introduce metabolic instability due to sulfur oxidation .

Biological Activity

2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in the context of tumor imaging and treatment. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound features a branched structure with a fluorobenzene moiety that enhances its lipophilicity and potentially its biological activity. The presence of the amino group suggests a role in amino acid transport systems, which are critical in various physiological processes.

Research indicates that this compound may interact with the L-type amino acid transport system, which is pivotal for the uptake of branched-chain amino acids (BCAAs) in cells. This interaction is particularly relevant in the context of cancer biology, where altered amino acid metabolism is often observed.

In Vitro Studies

In vitro studies have demonstrated that this compound can be transported by specific amino acid transporters, which may facilitate its uptake in tumor cells. For instance, studies involving radiolabeled derivatives have shown significant uptake in gliosarcoma cell lines, suggesting potential as a tracer for tumor imaging .

In Vivo Studies

In vivo experiments using [(18)F]FAMB (a radiolabeled version of this compound) reported tumor-to-normal brain ratios as high as 14:1 in rat models with intracranial tumors. This finding underscores the compound's potential utility in non-invasive imaging techniques for brain tumors .

Applications in Drug Development

Given its biological activity, this compound could serve multiple roles in drug development:

  • Tumor Imaging: Its ability to preferentially accumulate in tumor tissues positions it as a promising candidate for developing new imaging agents.
  • Therapeutic Applications: The compound may also be explored as a therapeutic agent due to its interactions with amino acid transport systems that are often dysregulated in cancer.

Data Table: Summary of Biological Activity Findings

Study Model Findings Reference
In VitroRat 9L Gliosarcoma CellsHigh uptake via L-type amino acid transporters
In VivoRat Model with Intracranial TumorsTumor-to-normal brain ratio of 14:1 after injection
SynthesisLarge-scale preparation methodsEfficient synthesis and characterization of derivatives

Case Studies

Several case studies highlight the compound's relevance in ongoing research:

  • Tumor Imaging Research: A study utilizing [(18)F]FAMB demonstrated its efficacy as a radiotracer, leading to improved imaging of gliosarcoma tumors. This study lays the groundwork for future clinical applications and trials aimed at optimizing imaging protocols using this compound.
  • Pharmacological Investigations: Ongoing research into the pharmacodynamics and pharmacokinetics of this compound is crucial for understanding its full therapeutic potential. Investigations into how it modulates amino acid transport could reveal new insights into metabolic pathways exploited by tumors.

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